2-m-Tolylamino-thiazol-4-one

Description

Properties

IUPAC Name |

2-(3-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQLBTVJHQTLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346102 | |

| Record name | 2-m-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-16-0 | |

| Record name | 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-m-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Thiazol-4-one Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Fundamental Properties of 2-m-Tolylamino-thiazol-4-one

The thiazol-4-one nucleus is a cornerstone heterocyclic motif in medicinal chemistry, widely regarded as a "privileged structure."[1] This designation stems from its remarkable ability to interact with a diverse array of biological targets, serving as a versatile scaffold for the development of novel therapeutic agents.[1] The specific derivative, this compound, belongs to the broader class of 2-aminothiazol-4-ones, which exist in a tautomeric equilibrium with 2-iminothiazolidin-4-ones. This structural feature is crucial for its chemical reactivity and biological interactions. The strategic placement of the m-tolyl group on the exocyclic nitrogen allows for fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, fundamental properties, and potential biological significance of this compound, offering a technical resource for researchers in drug development.

Synthesis and Structural Elucidation

The primary route for synthesizing 2-arylaminothiazol-4-ones is a variation of the classic Hantzsch thiazole synthesis. This method involves the cyclocondensation of an N-arylthiourea with an α-haloacetyl compound. For the title compound, this translates to the reaction between 1-(m-tolyl)thiourea and an α-haloacetic acid derivative, such as ethyl chloroacetate.

General Synthetic Workflow

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic α-carbon of the halo-ester. This is followed by an intramolecular cyclization and subsequent dehydration (or loss of ethanol) to yield the final thiazol-4-one ring system.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

1-(m-tolyl)thiourea

-

Ethyl chloroacetate

-

Anhydrous sodium acetate

-

Absolute ethanol

-

Standard reflux apparatus

-

Filtration equipment

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 1-(m-tolyl)thiourea and 1.2 equivalents of anhydrous sodium acetate in a minimal amount of absolute ethanol.

-

Addition of Electrophile: To the stirring solution, add 1.1 equivalents of ethyl chloroacetate dropwise at room temperature. The dropwise addition is crucial to control any initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and then pour it into ice-cold water. A solid precipitate of the crude product should form.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Self-Validation: The protocol's integrity is maintained by monitoring via TLC, which confirms the consumption of reactants and formation of the product. The final characterization steps provide definitive structural proof and a quantitative measure of purity.

Physicochemical Properties

| Property | Predicted / Analogous Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₀N₂OS | Foundational for molecular weight calculation and elemental analysis. |

| Molecular Weight | 206.27 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.[2] |

| Melting Point (°C) | Estimated: >150 °C | Indicates purity and lattice energy. Important for formulation and stability. |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and acetone. | Affects formulation, dissolution, and absorption. Poor aqueous solubility is a common challenge in drug development.[3] |

| logP (Octanol/Water) | Estimated: ~2.0 - 2.5 | Measures lipophilicity, which affects membrane permeability and binding to biological targets. |

Protocol: Solubility Determination

Objective: To determine the qualitative solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Solvents: Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Small test tubes

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate test tubes for each solvent.[3]

-

Solvent Addition: Add 1 mL of the chosen solvent to a test tube.[3]

-

Mixing: Vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[3]

-

Observation: Visually inspect the mixture against a dark background to determine if the solid has dissolved.

-

Classification:

-

Soluble: The compound dissolves completely, forming a clear solution.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No visible dissolution of the solid.

-

Causality: This tiered approach using solvents with different properties (aqueous, acidic, basic, organic polar) provides a comprehensive solubility profile, which is critical for guiding formulation strategies. For instance, solubility in acidic or basic solutions can indicate potential for salt formation to improve aqueous solubility.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a prolific pharmacophore, with derivatives exhibiting a vast spectrum of biological activities.[4][5] While specific bioactivity data for the m-tolyl isomer is not extensively documented, its structural class is associated with significant therapeutic potential. The rhodanine core, a related thiazolidin-4-one structure, is also known for its broad biological activity.[6][7][8][9]

Caption: Biological activities associated with the 2-aminothiazol-4-one scaffold.

-

Anticancer Activity: Many rhodanine and 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the inhibition of key enzymes like kinases or disruption of cellular processes like tubulin polymerization.[1]

-

Antimicrobial and Antifungal Activity: This class of compounds has shown significant activity against a range of bacteria and fungi.[4][10] The thiazole ring is a key component in many approved antimicrobial drugs.

-

Anti-inflammatory Activity: Derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4][5]

-

Antiviral and Antidiabetic Activity: Research has also highlighted the potential of these scaffolds in developing antiviral and antidiabetic agents.[7][8][9] For example, the marketed drug Epalrestat, used for diabetic neuropathy, is a rhodanine-3-acetic acid derivative.[7]

Structure-Activity Relationship (SAR) Insights: The nature and position of the substituent on the aryl ring are critical for modulating biological activity. The meta-position of the methyl group in this compound, compared to its ortho or para isomers, will uniquely influence the molecule's conformation and electronic distribution. This can lead to differential binding affinities for biological targets. Focused SAR studies are essential to determine how modifications to this tolyl ring affect potency and selectivity.[1][11][12]

Analytical Methodologies

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To develop a robust RP-HPLC method for the quantitative analysis and purity determination of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Data acquisition and processing software.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).[13] The exact ratio should be optimized to achieve a suitable retention time and peak shape. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the synthesized product in the same solvent to a concentration within the linear range of the standard curve.

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV scan (typically around 254 nm or λmax)

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and peak areas.

-

Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Trustworthiness: This method is self-validating through system suitability tests (e.g., tailing factor, theoretical plates) and method validation parameters (linearity, accuracy, precision, LOD, LOQ), ensuring reliable and reproducible results.[13]

References

- Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini Reviews in Medicinal Chemistry, 18(11), 948-961.

- Saeed, A., Mfa, K., & El-Mawgoud, A. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3737.

- Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed.

- Bentham Science Publishers. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs.

- Alam, M. A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-5.

- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5.

- Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]

- 8. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 10. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

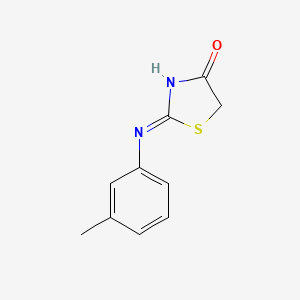

"2-m-Tolylamino-thiazol-4-one" chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(m-Tolylamino)-thiazol-4-one: Structure, Synthesis, and Scientific Context

Introduction

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Within this class, 2-aminothiazole derivatives have emerged as a "privileged scaffold," demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This guide focuses on a specific, yet representative, member of this family: 2-(m-Tolylamino)-thiazol-4-one . As a Senior Application Scientist, this document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its chemical logic, synthesis, and potential applications. We will delve into its precise chemical identity, provide a validated protocol for its synthesis, detail methods for its characterization, and place it within the broader context of modern drug discovery.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all subsequent research. This section defines the nomenclature, structural features, and key properties of 2-(m-Tolylamino)-thiazol-4-one.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, following IUPAC conventions, clarifies the precise arrangement of its constituent atoms.

-

Preferred IUPAC Name: 2-((3-methylphenyl)amino)thiazol-4(5H)-one

-

Common Name: 2-m-Tolylamino-thiazol-4-one

-

Tautomeric Form Name: 2-((3-methylphenyl)imino)thiazolidin-4-one[5]

The "(5H)" designation in the primary IUPAC name is crucial, as it specifies the location of the saturated carbon at position 5 of the thiazole ring, distinguishing it from other potential isomers.

Chemical Structure and Tautomerism

Like many 2-amino-4-thiazolone derivatives, this compound exists as a mixture of two rapidly interconverting tautomers: the amino form and the imino form.[6] This prototropic tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The equilibrium between these forms can be influenced by factors such as solvent polarity and solid-state packing forces.

Caption: Prototropic tautomerism of the title compound.

Physicochemical Properties

The fundamental properties of a compound are essential for experimental design, including solvent selection, dosage calculations, and analytical method development. The data below are calculated based on the chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [7][8] |

| Molecular Weight | 206.26 g/mol | [7][8] |

| Monoisotopic Mass | 206.05139 Da | [5] |

| XLogP3 (Predicted) | 2.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 2 | [9] |

| Topological Polar Surface Area | 70.8 Ų | [9] |

Synthesis and Mechanistic Insights

The construction of the 2-aminothiazole scaffold is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a primary and reliable method.[10][11] This section provides a detailed protocol for the synthesis of 2-(m-Tolylamino)-thiazol-4-one, grounded in established chemical principles.

Synthetic Workflow Overview

The synthesis is a two-component condensation reaction. The logical flow involves the reaction of a nucleophilic sulfur compound (a substituted thiourea) with an electrophilic α-halo carbonyl compound, leading to cyclization.

Caption: Synthetic workflow for 2-(m-Tolylamino)-thiazol-4-one.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for key steps is explained to provide a deeper understanding of the transformation.

Materials:

-

1-(m-tolyl)thiourea

-

Ethyl chloroacetate

-

Anhydrous ethanol

-

Sodium metal (or 21% sodium ethoxide solution in ethanol)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

-

Preparation of Base (Catalyst): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol. Rationale: Sodium ethoxide acts as a base to deprotonate the thiourea, enhancing its nucleophilicity for the initial S-alkylation step.

-

Addition of Thiourea: To the stirred sodium ethoxide solution, add one equivalent of 1-(m-tolyl)thiourea. Stir at room temperature for 15-20 minutes until a homogenous solution or suspension is formed.

-

Addition of Electrophile: Add one equivalent of ethyl chloroacetate dropwise to the mixture. An exothermic reaction may be observed. Rationale: This is the key S-alkylation step where the sulfur atom of the thiourea attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group.[12]

-

Cyclization Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where a nitrogen atom attacks the ester carbonyl, followed by the elimination of ethanol to form the stable thiazolone ring.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Precipitation: Redissolve the crude residue in a minimal amount of hot water and acidify to pH 5-6 with glacial acetic acid. A precipitate should form upon cooling. Rationale: Acidification protonates any remaining basic species and helps induce precipitation of the neutral organic product, which is less soluble in the aqueous acidic medium.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(m-Tolylamino)-thiazol-4-one.[10]

Structural Characterization

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplet signals between δ 7.0-7.5 ppm corresponding to the four protons on the m-tolyl ring. CH₃ Protons: A singlet around δ 2.3 ppm for the methyl group. CH₂ Protons: A singlet around δ 3.9-4.2 ppm for the methylene group at position 5 of the thiazolone ring. NH Proton: A broad singlet, potentially exchangeable with D₂O, typically downfield (> δ 9.0 ppm). Tautomerism may lead to signal broadening or duplication.[6] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm. Imino/Amino Carbon (C=N/C-N): A signal around δ 160-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm region. CH₂ Carbon: A signal around δ 35-45 ppm. CH₃ Carbon: A signal around δ 21 ppm. |

| IR (Infrared) Spectroscopy | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹. C=N Stretch: An absorption band around 1600-1650 cm⁻¹. C-H Aromatic/Aliphatic Stretches: Absorptions around 2850-3100 cm⁻¹. |

| Mass Spectrometry (MS) | [M+H]⁺: The mass spectrum should show a prominent molecular ion peak corresponding to the protonated molecule (m/z ≈ 207.06). |

Pharmacological Context and Potential Applications

The synthesis of a novel compound is often driven by its potential utility. The 2-arylamino-thiazol-4-one scaffold is of significant interest to the drug development community due to its proven track record as a pharmacophore.

A Privileged Scaffold in Drug Discovery

Thiazole-containing compounds are integral to a number of approved drugs, including the kinase inhibitor Dasatinib.[13] The 2-aminothiazole moiety is particularly effective as it can engage in multiple non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, making it a versatile building block for designing inhibitors of enzymes like kinases, which are frequently dysregulated in diseases such as cancer.[1]

Review of Biological Activities in Related Analogs

-

Anticancer Activity: Numerous derivatives of the 2-aminothiazole core have demonstrated potent antiproliferative activity against various cancer cell lines.[13][14] The mechanism often involves the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs).

-

Kinase Inhibition: The thiazole ring is a key feature in many multi-target kinase inhibitors designed to treat complex diseases like Alzheimer's.[1] The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the appended aryl group (the m-tolyl group in this case) can occupy hydrophobic pockets in the ATP-binding site of kinases.

-

Antimicrobial and Anti-inflammatory Effects: Research has also highlighted the potential of 2-aminothiazole derivatives as antibacterial, antifungal, and anti-inflammatory agents, broadening their therapeutic potential.[3][4]

Conclusion

2-(m-Tolylamino)-thiazol-4-one stands as an exemplary model of the 2-aminothiazole class of heterocyclic compounds. Its structure, characterized by key functional groups and tautomeric equilibrium, provides a rich platform for chemical modification and biological interaction. The synthetic pathway, rooted in the classical Hantzsch reaction, is robust and allows for facile generation of the core scaffold. Based on extensive literature on analogous structures, this compound holds significant potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology and kinase-mediated diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in their drug discovery programs.

References

- Gomtsyan, A. (2012). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation. PMC - NIH.

- Chemical-Suppliers. (n.d.). 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.

- PubChemLite. (n.d.). 2-o-tolylamino-thiazol-4-one (C10H10N2OS).

- ResearchGate. (2016). 2-Amino-4-thiazolidinones: Synthesis and Reactions.

- PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information.

- Manjula, S. N., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Indian Chemical Society.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

- El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Lesyk, R., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI.

- Wuckelt, J., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed.

- PubChem. (n.d.). 2-(Tritylamino)-1,3-thiazol-4-ol. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Aminothiazole.

Sources

- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 2-o-tolylamino-thiazol-4-one (C10H10N2OS) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. scbt.com [scbt.com]

- 9. 2-(Tritylamino)-1,3-thiazol-4-ol | C22H18N2OS | CID 152509454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

"2-m-Tolylamino-thiazol-4-one" CAS number and molecular weight

An In-Depth Technical Guide to 2-m-Tolylamino-thiazol-4-one

Abstract

The thiazol-4-one nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, making them a focal point in drug discovery and development. This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its potential within the landscape of modern drug development. This document is intended to serve as a foundational resource for researchers engaged in the exploration and application of novel thiazole-based compounds.

Core Compound Identification

The fundamental characteristics of this compound are essential for any scientific investigation. While isomers of this compound are commercially available, specific data for the meta-substituted variant is detailed below.

| Property | Value | Source |

| IUPAC Name | 2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one | N/A |

| Synonyms | 2-(m-Tolylamino)thiazolin-4-one, 2-(3-methylanilino)-1,3-thiazol-4-one | N/A |

| Molecular Formula | C₁₀H₁₀N₂OS | [1] |

| Molecular Weight | 206.26 g/mol | [1] |

| CAS Number | Not readily available in public databases | N/A |

Note on Isomers: The ortho- and para-isomers, 2-o-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one, have assigned CAS numbers of 37394-99-3 and 17385-68-1, respectively.[1][2] All three isomers share the same molecular formula and weight.

Synthesis and Mechanistic Insights

The synthesis of 2-aminothiazole derivatives is most classically achieved through the Hantzsch thiazole synthesis .[3][4] This versatile method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.

General Synthetic Pathway: Hantzsch Synthesis

The synthesis of this compound follows a modified Hantzsch pathway. The reaction proceeds by the cyclization of chloroacetic acid with 1-(m-tolyl)thiourea.

Reaction:

-

1-(m-tolyl)thiourea + Chloroacetic acid → this compound + HCl + H₂O

The causality of this experimental choice lies in its efficiency and the ready availability of the starting materials. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic carbon of the chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the stable thiazol-4-one ring.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-m-Tolylamino-thiazol-4-one

A Senior Application Scientist's Perspective on Hypothesis Formulation and Experimental Validation

Foreword: The Quest for Mechanism as a Cornerstone of Drug Discovery

In the landscape of modern drug discovery, the identification of a bioactive compound is merely the opening chapter of a complex narrative. The true scientific endeavor lies in unraveling its mechanism of action (MoA)—the intricate dance of molecular interactions that culminates in a therapeutic effect. This guide is dedicated to the researchers, scientists, and drug development professionals who undertake this critical task. Our subject, 2-m-Tolylamino-thiazol-4-one, a molecule of interest with a thiazol-4-one core, presents a fascinating case study. The thiazole and thiazolidin-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their ability to interact with a diverse array of biological targets.[1] This inherent promiscuity, while promising, necessitates a systematic and rigorous approach to pinpoint its specific MoA.

Part 1: Deconstructing the Molecule - Structural Clues and a Survey of the Chemical Landscape

The structure of this compound, with its tolyl group in the meta position, provides the initial clues for our investigation. The thiazol-4-one ring is a common feature in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The tolyl substituent's position influences the molecule's steric and electronic properties, which in turn dictate its potential binding partners.

A survey of the literature reveals that derivatives of the thiazole and thiazolidin-4-one core have been implicated in a multitude of biological activities:

-

Enzyme Inhibition: A prominent mode of action for this class of compounds. Examples include the inhibition of tyrosinase, the main protease of SARS-CoV-2, 11β-hydroxysteroid dehydrogenase type 1, Pin1, and monoamine oxidases (MAO).[4][5][6][7][8]

-

Anticancer Activity: Several thiazole derivatives exhibit anticancer properties through various mechanisms, such as the induction of apoptosis via caspase activation, disruption of cell cycle progression, and interference with DNA replication.[9]

-

Anti-inflammatory Effects: The 2-arylamino-thiazoline-4-one scaffold has been associated with significant anti-inflammatory properties.[10]

-

Antimicrobial and Antifungal Activity: The thiazolidin-4-one nucleus is a key component in many compounds with demonstrated fungicidal and antibacterial efficacy.[3][11]

This diverse bioactivity profile forms the foundation for our mechanistic hypotheses. The presence of the tolyl group suggests that the compound may exhibit specificity for certain targets over others, a key aspect that our experimental design must address.

Part 2: Formulating Testable Hypotheses - From Broad Strokes to Specific Targets

Based on the structural characteristics of this compound and the known activities of related compounds, we can formulate several plausible and testable hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of a Key Kinase Involved in Cancer Cell Proliferation

Rationale: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. The tolyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, leading to inhibition of its catalytic activity and subsequent downstream signaling pathways that control cell growth and survival.

Hypothesis 2: Induction of Apoptosis through the Intrinsic Pathway

Rationale: Related compounds, such as 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester, have been shown to induce apoptosis through caspase activation.[9] It is plausible that this compound triggers the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.

Hypothesis 3: Inhibition of Monoamine Oxidase B (MAO-B)

Rationale: Thiazole derivatives have demonstrated potent and selective inhibitory activity against MAO-B.[8] The structural features of this compound may allow it to bind to the active site of MAO-B, an enzyme implicated in neurodegenerative diseases, potentially leading to a neuroprotective effect.

Hypothesis 4: Anti-inflammatory Action via Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: The anti-inflammatory properties of similar 2-arylamino-thiazoline-4-ones suggest a potential interaction with key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[10] Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation.

Part 3: Experimental Validation - A Phased Approach to Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-pronged experimental strategy is essential. This approach will begin with broad, phenotype-based assays and progressively narrow down to specific molecular targets.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of this compound in a cellular context.

Experimental Protocol 1: Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate for 48-72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would support the anticancer hypotheses (Hypotheses 1 and 2).

Table 1: Hypothetical Cell Viability Data

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.1 |

| HCT116 (Colon Cancer) | 6.5 |

| HEK293 (Normal Kidney) | > 100 |

Phase 2: Target Class Identification

Based on the results of the phenotypic screening, the next phase focuses on identifying the class of molecular targets.

Experimental Protocol 2: Kinase Inhibition Profiling

-

Objective: To screen this compound against a broad panel of kinases to identify potential targets.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Submit the compound for screening against a panel of at least 100 different kinases at a fixed concentration (e.g., 10 µM).

-

The service will provide data on the percentage of inhibition for each kinase.

-

-

Causality and Interpretation: Significant inhibition (>50%) of specific kinases will provide strong evidence for Hypothesis 1 and guide further investigation into those particular kinases.

dot

Caption: Workflow for broad kinase inhibition profiling.

Experimental Protocol 3: Apoptosis Induction Assays

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Methodology:

-

Treat a sensitive cancer cell line (identified in Phase 1) with this compound at its IC50 concentration.

-

After 24-48 hours, perform the following assays:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

-

Caspase-3/7 Activity Assay: Measure the activity of executioner caspases using a luminescent or fluorescent substrate.

-

-

-

Causality and Interpretation: A significant increase in the apoptotic cell population and caspase activity would strongly support Hypothesis 2.

dot

Caption: Hypothesized intrinsic apoptosis pathway.

Experimental Protocol 4: In Vitro Enzyme Inhibition Assays

-

Objective: To directly measure the inhibitory activity of the compound against MAO-A, MAO-B, COX-1, and COX-2.[12]

-

Methodology:

-

Utilize commercially available enzyme inhibition assay kits for each target enzyme.

-

Perform the assays according to the manufacturer's instructions, using a range of this compound concentrations.

-

Generate dose-response curves and calculate the IC50 values.

-

-

Causality and Interpretation: Potent and selective inhibition of MAO-B would validate Hypothesis 3, while inhibition of COX enzymes would support Hypothesis 4.

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

| MAO-A | 25.3 |

| MAO-B | 1.8 |

| COX-1 | > 100 |

| COX-2 | 45.7 |

Phase 3: Direct Target Engagement and Mechanism Confirmation

The final phase aims to confirm direct binding to the identified target and further elucidate the mechanism.

Experimental Protocol 5: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Objective: To unbiasedly identify the direct protein binding partners of this compound from a complex cellular lysate.[13][14]

-

Methodology:

-

Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with a cell lysate from a relevant cell line.

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Causality and Interpretation: The identification of a specific kinase, a component of the apoptotic machinery, or another protein as a high-confidence interactor would provide direct evidence for its molecular target.

dot

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Experimental Protocol 6: In Silico Molecular Docking

-

Objective: To predict the binding mode of this compound within the active site of its identified target protein.

-

Methodology:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the compound.

-

-

Causality and Interpretation: The docking results can provide insights into the specific amino acid residues involved in the interaction and can guide future structure-activity relationship (SAR) studies for lead optimization.

Conclusion: A Roadmap to Mechanistic Insight

The journey to elucidate the mechanism of action of a novel compound like this compound is a testament to the scientific method. It begins with a deep understanding of the molecule's chemical context, leading to the formulation of logical and testable hypotheses. A phased and multi-faceted experimental approach, combining broad phenotypic screening with specific biochemical and biophysical assays, is crucial for navigating the complexities of cellular signaling. Each experiment is designed to be a self-validating system, providing clear, interpretable data that either supports or refutes the proposed mechanisms.

By following this comprehensive guide, researchers can systematically unravel the intricate molecular interactions of this compound, transforming a promising bioactive molecule into a well-characterized lead compound with a clear path toward therapeutic development.

References

- Creative Biolabs.

- Osada, H. (2010). Recent advances in target identification of bioactive natural products. Journal of Antibiotics, 63(8), 435-440. [Link]

- Luo, J., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 107. [Link]

- Zeng, Y., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(12), 1639-1653. [Link]

- Kim, D., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 98, 117578. [Link]

- De Boni, L., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

- Kovalenko, S. I., et al. (2001). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones.

- Petrou, A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules, 27(7), 2133. [Link]

- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

- Al-Ghorbani, M., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 28(19), 6825. [Link]

- Szymańska, E., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2055-2064. [Link]

- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

- Li, Y., et al. (2005). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 10(9), 1055-1063. [Link]

- BellBrook Labs. (2023, November 14).

- ResearchGate. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)

- Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

- Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878. [Link]

- Saglık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 84, 339-347. [Link]

- Kumar, S., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

- ResearchGate.

- ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (27052-16-0) for sale [vulcanchem.com]

- 10. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 13. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Foreword: A Strategic Framework for Novel Compound Target Deconvolution

An In-Depth Technical Guide to Identifying and Validating the Potential Biological Targets of 2-(m-Tolylamino)-thiazol-4-one

The compound 2-(m-tolylamino)-thiazol-4-one belongs to the broader class of thiazolidin-4-one derivatives, a privileged scaffold in medicinal chemistry. This family of compounds has demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4][5] Given the rich pharmacological landscape of its parent scaffold, 2-(m-tolylamino)-thiazol-4-one represents a compelling candidate for drug discovery. However, as a novel chemical entity, its specific biological targets are likely uncharacterized.

This guide, therefore, presents a comprehensive, field-proven strategy for the identification, validation, and mechanistic elucidation of the potential biological targets for 2-(m-tolylamino)-thiazol-4-one. We will move from broad, predictive computational approaches to high-confidence experimental validation, providing both the "how" and the "why" behind each methodological choice. This document is intended for drug development scientists and researchers tasked with navigating the complex journey from a promising hit compound to a well-understood lead molecule.

Part 1: In Silico Target Prediction and Hypothesis Generation

The initial phase of target discovery for a novel compound leverages computational power to scan the vast landscape of the human proteome for potential binding partners. This in silico approach is cost-effective, rapid, and generates a tractable list of hypotheses for subsequent experimental validation.[6][7]

Rationale for a Dual-Pronged Computational Strategy

We employ a two-pronged strategy—ligand-based and structure-based—to maximize the probability of identifying high-quality potential targets.[8]

-

Ligand-Based Approaches: These methods operate on the principle of "chemical similarity," assuming that molecules with similar structures are likely to interact with similar biological targets.[8] This is particularly useful when a compound belongs to a scaffold with known bioactivities.

-

Structure-Based Approaches: These methods, such as reverse docking, utilize the three-dimensional structure of proteins to predict physical binding events.[8][9] This approach is unbiased by known ligand information and can uncover entirely novel compound-target interactions.

In Silico Target Prediction Workflow

The following workflow outlines the key steps for generating a prioritized list of potential targets for 2-(m-tolylamino)-thiazol-4-one.

Caption: In silico workflow for target hypothesis generation.

Protocol 1: In Silico Target Prediction

-

Compound Preparation: Generate a 3D conformer of 2-(m-tolylamino)-thiazol-4-one and calculate its physicochemical properties and molecular fingerprints (e.g., Morgan, MACCS).

-

Ligand-Based Screening:

-

Submit the compound's structure (SMILES or SDF format) to similarity-based target prediction web servers (e.g., SwissTargetPrediction, SuperPred).

-

These tools compare the input molecule to databases of ligands with known targets and rank potential targets based on similarity scores.[8]

-

-

Structure-Based Screening:

-

Perform reverse docking by screening the compound against a library of druggable protein binding sites (e.g., derived from the Protein Data Bank).[9]

-

Use a robust docking algorithm (e.g., AutoDock, Glide) and a scoring function to rank the protein targets based on predicted binding affinity.

-

-

Data Integration and Prioritization:

-

Consolidate the hit lists from both ligand- and structure-based methods.

-

Prioritize targets that appear in both lists (higher confidence).

-

Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) to identify biological processes that are over-represented in the target list.

-

Prioritize targets that are part of well-defined signaling pathways implicated in diseases like cancer or inflammation, given the known activities of the thiazolidin-4-one scaffold.[1]

-

Part 2: Tier 1 Experimental Validation - Phenotypic and Broad-Spectrum Screening

With a prioritized list of target hypotheses, the next crucial step is to determine if 2-(m-tolylamino)-thiazol-4-one elicits a relevant biological response in a cellular context. This phase uses broad, unbiased screening methods to confirm bioactivity and narrow down the target space.

Phenotypic Drug Discovery (PDD)

PDD is a powerful strategy that focuses on identifying compounds that produce a desired change in cellular or organismal phenotype, without a priori knowledge of the specific molecular target.[10][11] This approach is invaluable for confirming that our compound of interest is active in a disease-relevant model.

Protocol 2: Cancer Cell Line Viability Screening

Given that thiazolidin-4-one derivatives frequently exhibit anticancer activity, a primary phenotypic screen against a panel of cancer cell lines is a logical starting point.[4]

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissues of origin (e.g., breast, colon, lung, pancreas). Include a non-cancerous cell line (e.g., MCF-10A, HEK293) to assess cancer-specific cytotoxicity.

-

Compound Treatment: Seed cells in 96-well or 384-well plates. After 24 hours, treat with a serial dilution of 2-(m-tolylamino)-thiazol-4-one (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or a standard-of-care chemotherapeutic).

-

Viability Assessment: After 72 hours of incubation, measure cell viability using a standard assay such as MTS or CellTiter-Glo.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve. A potent and selective effect on cancer cells over normal cells is a promising result.

Kinome Profiling: A Focused, Unbiased Approach

Protein kinases are one of the largest and most important classes of drug targets, particularly in oncology and immunology.[12] Dysregulation of kinase activity is implicated in numerous diseases.[12] Since many small molecule inhibitors target the ATP-binding pocket of kinases, and the thiazole scaffold is a common feature in kinase inhibitors, a broad kinase screen is a high-yield experiment.[13][14]

Kinome profiling services offer rapid screening of a compound against hundreds of purified kinases in a biochemical assay format.[15][16]

Table 1: Representative Kinase Profiling Panels

| Panel Name | Provider Example | Number of Kinases | Assay Principle | Typical Output |

| KinomeScan | DiscoveRx (Eurofins) | >450 | Competition Binding Assay | % Inhibition at a fixed concentration (e.g., 1 µM) |

| HotSpot | Reaction Biology | >350 | Radiometric (³³P-ATP) | % Inhibition at a fixed concentration (e.g., 10 µM) |

| KinaseProfiler | MRC PPU, Dundee | >140 | Radiometric (³³P-ATP) | % Inhibition at a fixed concentration (e.g., 1 µM) |

| KinSight™ | AssayQuant | Panel-dependent | Continuous Enzyme Activity | Kinetic parameters (k_inact/K_I), IC50 |

Protocol 3: Single-Dose Kinome Profiling

-

Compound Submission: Provide a high-purity sample of 2-(m-tolylamino)-thiazol-4-one to a commercial provider (e.g., Reaction Biology, Pharmaron).[14][15]

-

Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

-

Data Analysis: The primary output is the percent inhibition of each kinase's activity. A common threshold for a "hit" is >80% or >90% inhibition.

-

Target Selection: The kinases that are significantly inhibited are considered primary candidates for further validation. The selectivity of the compound can also be assessed by observing how many kinases are inhibited.[16]

Part 3: Tier 2 Experimental Validation - Target Deconvolution and Direct Engagement

Following the identification of high-confidence hits from Tier 1 screening, the focus shifts to rigorously validating the direct physical interaction between 2-(m-tolylamino)-thiazol-4-one and its putative target protein(s) in both biochemical and cellular systems.[17]

Caption: Workflow for direct target validation and engagement.

Protocol 4: Biochemical IC50 Determination

This is the gold-standard method for determining a compound's potency against a purified enzyme.

-

Reagents: Obtain purified, active recombinant protein for the kinase hit. Procure the appropriate substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

-

Assay Setup: In a 384-well plate, serially dilute 2-(m-tolylamino)-thiazol-4-one. Add the kinase, its substrate, and initiate the reaction by adding ATP.

-

Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of product formed (or substrate consumed) using the detection reagent and a plate reader.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 2-(m-tolylamino)-thiazol-4-one.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach to elucidate the biological targets of the novel compound 2-(m-tolylamino)-thiazol-4-one. By integrating predictive in silico methods with robust phenotypic and biochemical validation, researchers can confidently identify and validate the molecular mechanisms through which this compound exerts its biological effects. The successful deconvolution of its targets will be a critical step in advancing 2-(m-tolylamino)-thiazol-4-one from a chemical curiosity to a potential therapeutic agent.

References

- Alto Predict. (2021, April 8). Phenotypic Platforms are Taking Over Drug Discovery. [Link]

- MtoZ Biolabs. Kinome Profiling Service. [Link]

- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

- Kyei, A., et al. (2020). Computational/in silico methods in drug target and lead prediction.

- Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

- Pharmaron. Kinase Panel Profiling. [Link]

- Byrne, R. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

- Oncolines B.V. (2024). Kinome Profiling. [Link]

- Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

- Creative Biolabs. In Silico Target Prediction. [Link]

- Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 62(17), 7834-7857. [Link]

- Byrne, R. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 319-338. [Link]

- StartUs Insights. (2023). 5 Top Phenotypic Screening Solutions Impacting The BioTech Sector. [Link]

- Drug Discovery News. (2024).

- Labiotech.eu. (2024). Can AI identify new drug targets that were previously missed by traditional methods?. [Link]

- Khanye, S. D., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 624-629. [Link]

- Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645. [Link]

- Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]

- National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. [Link]

- ScienceOpen. (2024). Validation guidelines for drug-target prediction methods. [Link]

- Semantic Scholar. (2024). Validation guidelines for drug-target prediction methods. [Link]

- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4967. [Link]

- Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

- Sobańska, K., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 25(10), 5437. [Link]

- Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

- ResearchGate. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]

- Kumar, A. D., et al. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

- ResearchGate. (2014).

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Al-Abdullah, E. S., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

- Lozynsky, M. V., et al. (2002). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones.

- ResearchGate. (2014).

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

- Szychowski, K. A., et al. (2020). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 25(23), 5768. [Link]

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in In Silico Target Fishing [mdpi.com]

- 10. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. assayquant.com [assayquant.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pharmaron.com [pharmaron.com]

- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 17. tandfonline.com [tandfonline.com]

"2-m-Tolylamino-thiazol-4-one" isomers and tautomeric forms

An In-Depth Technical Guide to the Isomers and Tautomeric Forms of 2-m-Tolylamino-thiazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The specific derivative, this compound, presents a fascinating case study in structural chemistry due to its potential for isomerism and tautomerism. These structural subtleties are not mere chemical curiosities; they are critical determinants of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive exploration of the isomeric and tautomeric landscape of this compound, detailing the theoretical possibilities, methods of characterization, and the profound implications for drug discovery and development.

Foundational Chemistry of this compound

This compound is a heterocyclic compound featuring a thiazolidinone ring substituted at the 2-position with an amino group, which is itself substituted with a meta-tolyl (3-methylphenyl) group. The inherent reactivity of this molecule is governed by its collection of functional groups: an electron-rich thiazole ring, a carbonyl group, and a secondary amine linkage.[4]

| Property | Value |

| CAS Number | 27052-16-0 |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.26 g/mol |

| LogP | 2.12 |

| Polar Surface Area | 70.25 Ų |

| Boiling Point | 332.7°C at 760 mmHg |

| Table 1: Key Physical Properties of this compound.[4] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can influence membrane permeability.[4] However, to fully understand its behavior, one must look beyond this single representation and consider its structural dynamics.

The Isomeric Landscape

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, two primary forms of structural isomerism are relevant.

Positional Isomerism of the Tolyl Group

The designation "m-tolyl" specifies that the methyl group is at the meta (3-position) of the phenyl ring. It is crucial to recognize the existence of its positional isomers:

-

2-o-Tolylamino-thiazol-4-one (ortho-isomer)

-

2-p-Tolylamino-thiazol-4-one (para-isomer)

The position of the methyl group significantly impacts the molecule's steric and electronic properties. The ortho-isomer introduces steric hindrance near the amino linkage, which can affect its conformation and ability to bind to a biological target. The electronic-donating nature of the methyl group influences the basicity of the amino nitrogen differently in the ortho, meta, and para positions, which can alter reactivity and hydrogen bonding capacity.

Structural Isomerism of the Heterocyclic Core

While the topic is specifically 2-amino-4-thiazolidinone, it is important to acknowledge the existence of its structural isomer, 4-amino-2-thiazolidinone.[5][6] Though synthetically less common, this isomeric core would place the carbonyl and amino groups at different positions, leading to a fundamentally different molecule with distinct chemical and biological properties.

The Dynamic World of Tautomerism

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[7] This is not a resonance phenomenon, as it involves the movement of an atom (a proton), not just electrons.[7] For this compound, two principal tautomeric equilibria are at play.

The Predominant Amine-Imine Tautomerism

The most significant and widely studied tautomerism in this class of compounds is the amine-imine equilibrium.[6] It involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic nitrogen at the 3-position of the thiazole ring.

-

Amine Form: 2-(m-Tolylamino )-thiazol-4(5H)-one

-

Imine Form: 2-(m-Tolylimino )-thiazolidin-4-one

Caption: Amine-Imine tautomeric equilibrium.

The position of this equilibrium is not fixed and is governed by several factors:

-

Substituents: The electronic nature of the substituent on the exocyclic nitrogen is a key determinant of the tautomer ratio.[6]

-

Physical State: Spectroscopic studies have shown that compounds of this type often exist predominantly in the amino form in the crystalline state.[8]

-

Solvent: The equilibrium can shift significantly in solution. Ab initio studies on the parent 2-aminothiazolidine-4-one show that polar solvents like water can decrease the energy barrier for proton transfer, facilitating interconversion.[5]

Keto-Enol Tautomerism

A second, though generally less favored, tautomerism is the keto-enol equilibrium. This involves the migration of a proton from the carbon at the 5-position to the carbonyl oxygen.

-

Keto Form: 2-(m-Tolylamino)-thiazol-4(one )

-

Enol Form: 2-(m-Tolylamino)-thiazol-4(ol )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (27052-16-0) for sale [vulcanchem.com]

- 5. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Tolylamino-thiazol-4-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tolylamino-thiazol-4-one scaffold is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this important class of compounds. It delves into the foundational synthetic methodologies, traces the evolution of synthetic strategies, and explores the structure-activity relationships that have driven the development of tolylamino-thiazol-4-one derivatives as potential therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals, offering insights into the historical context and chemical principles that underpin this fascinating area of drug discovery.

Introduction: The Thiazolidin-4-one Core - A Privileged Scaffold

The thiazolidin-4-one ring system, a saturated derivative of thiazole containing a carbonyl group at the 4-position, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] The structural features of the thiazolidin-4-one core, including the presence of nitrogen and sulfur heteroatoms and a reactive methylene group at the 5-position, provide multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Since the early 20th century, the chemistry and biological potential of 4-thiazolidinones have been a subject of intense investigation.[1][4] This has led to the discovery of compounds with a remarkable range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][3] The journey of thiazolidin-4-ones from simple heterocyclic compounds to key components in modern drug discovery is a testament to the enduring power of chemical synthesis and the relentless pursuit of novel therapeutic solutions.

The Genesis of 2-Arylaminothiazol-4-ones: Early Synthetic Explorations

The story of tolylamino-thiazol-4-ones is intrinsically linked to the broader discovery and development of 2-amino and 2-arylaminothiazolidin-4-ones. One of the earliest and most fundamental methods for the synthesis of the 2-aminothiazolidin-4-one core involves the reaction of thiourea with an α-haloacetic acid or its ester. This reaction, a variation of the Hantzsch thiazole synthesis, laid the groundwork for the creation of a vast library of derivatives.

While pinpointing the exact first synthesis of a tolylamino-thiazol-4-one is challenging based on currently available literature, the foundational chemistry for its creation was established in the early 20th century. The logical synthetic precursor, N-tolylthiourea, could be readily prepared from the corresponding toluidine. The subsequent cyclization with chloroacetic acid or its esters would then yield the desired 2-(tolylamino)thiazol-4-one.

A key publication from 1991 by Lakhan and Singh describes the synthesis of 2-imino-3-(4-p-tolylthiazol-2-yl)-4-thiazolidinone, a more complex derivative, but one that highlights the established use of tolyl-containing building blocks in the synthesis of thiazolidinone systems by that time.[2] This suggests that the simpler 2-(tolylamino)thiazol-4-one scaffold was likely known and utilized in research long before this.

The general reaction for the synthesis of 2-arylaminothiazolidin-4-ones can be depicted as follows:

Figure 1: General synthetic scheme for 2-arylaminothiazolidin-4-ones.

This straightforward yet powerful reaction opened the door to the exploration of a wide range of aryl-substituted thiazolidinones, including the tolylamino derivatives.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of 2-arylaminothiazolidin-4-ones, including tolylamino derivatives, has evolved from classical one-pot reactions to more sophisticated and efficient methodologies. This evolution has been driven by the need for higher yields, greater structural diversity, and more environmentally friendly processes.

The Foundational Cyclocondensation Reaction

The primary and most direct method for the synthesis of 2-(tolylamino)thiazol-4-ones involves the cyclocondensation of an N-tolylthiourea with an α-haloacetic acid or its ester, typically chloroacetic acid or ethyl chloroacetate.[5]

Experimental Protocol: Synthesis of 2-(p-Tolylamino)thiazolidin-4-one

-

Preparation of N-p-Tolylthiourea: A mixture of p-toluidine and an equimolar amount of ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The resulting N-p-tolylthiourea is then isolated and purified.

-

Cyclocondensation: The prepared N-p-tolylthiourea is dissolved in a suitable solvent, such as absolute ethanol or glacial acetic acid.

-

An equimolar amount of chloroacetic acid is added to the solution.

-

A catalytic amount of a base, such as anhydrous sodium acetate, is often added to facilitate the reaction.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the product precipitates out of the solution and is collected by filtration.

-

The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 2-(p-tolylamino)thiazolidin-4-one.

Figure 2: Workflow for the synthesis of 2-(p-tolylamino)thiazolidin-4-one.

This method's simplicity and the ready availability of starting materials have made it a cornerstone in the synthesis of this class of compounds.

Multi-Component Reactions (MCRs)

In recent years, multi-component reactions (MCRs) have gained prominence as a powerful tool for the rapid generation of molecular diversity. For the synthesis of more complex thiazolidin-4-one derivatives, MCRs offer a highly efficient alternative to traditional multi-step synthesis. While not the primary method for simple 2-(tolylamino)thiazol-4-ones, MCRs are employed for the synthesis of more substituted analogs in a one-pot fashion.

Biological Activities and Structure-Activity Relationship (SAR) Studies